N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-2-(4-methylphenoxy)acetamide
Overview
Description
N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-2-(4-methylphenoxy)acetamide is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-2-(4-methylphenoxy)acetamide typically involves multiple steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the chlorophenyl group: This step involves the acylation of the piperazine ring with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the phenyl group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the acetamide linkage: This involves the reaction of the intermediate with 4-methylphenoxyacetic acid under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-2-(4-methylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-2-(4-methoxyphenoxy)acetamide
- N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-2-(4-ethylphenoxy)acetamide
Uniqueness
N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-2-(4-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-(4-methylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O3/c1-19-6-12-22(13-7-19)33-18-25(31)28-23-4-2-3-5-24(23)29-14-16-30(17-15-29)26(32)20-8-10-21(27)11-9-20/h2-13H,14-18H2,1H3,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGSVJPYNWRMHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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